molecular formula C10H15NO2 B1617611 2,4-Diethoxyaniline CAS No. 97-48-3

2,4-Diethoxyaniline

Cat. No.: B1617611
CAS No.: 97-48-3
M. Wt: 181.23 g/mol
InChI Key: RNGRRIYLRPECGA-UHFFFAOYSA-N
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Description

2,4-Diethoxyaniline is an organic compound with the molecular formula C10H15NO2. It is an aniline derivative where two ethoxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diethoxyaniline can be synthesized through several methods. One common approach involves the ethoxylation of 2,4-dinitroaniline followed by reduction. The reaction typically involves the following steps:

    Ethoxylation: 2,4-dinitroaniline is reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethoxy groups.

    Reduction: The resulting 2,4-diethoxy-1-nitrobenzene is then reduced using a reducing agent like iron powder in acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of 2,4-diethoxy-1-nitrobenzene is a preferred method due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Further reduction can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Iron powder or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,4-Diethoxyaniline is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Industry: Used in the production of polymers and as a precursor for agrochemicals.

Mechanism of Action

The mechanism by which 2,4-diethoxyaniline exerts its effects depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The ethoxy groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyaniline: Similar structure but with methoxy groups instead of ethoxy groups.

    2,4-Dichloroaniline: Chlorine atoms instead of ethoxy groups.

    2,4-Diethoxybenzaldehyde: Aldehyde group instead of an amino group.

Uniqueness

2,4-Diethoxyaniline is unique due to the presence of ethoxy groups, which can influence its reactivity and interaction with other molecules. The ethoxy groups can provide steric hindrance and electronic effects that differentiate it from its analogs like 2,4-dimethoxyaniline and 2,4-dichloroaniline.

Properties

IUPAC Name

2,4-diethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-12-8-5-6-9(11)10(7-8)13-4-2/h5-7H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGRRIYLRPECGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00242660
Record name 2,4-Diethoxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97-48-3
Record name 2,4-Diethoxyaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diethoxyaniline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diethoxyaniline
Source EPA DSSTox
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Record name 2,4-diethoxyaniline
Source European Chemicals Agency (ECHA)
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Record name 2,4-DIETHOXYANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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